REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:11][NH:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:11][N:12]([CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:13] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCBr
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble materials are filtered
|
Type
|
CUSTOM
|
Details
|
the solution evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |